

# An In-depth Technical Guide to 4-Vinylphenol: Properties, Protocols, and Biological Pathways

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## Compound of Interest

Compound Name: 4-Vinylphenol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties and characteristics of **4-vinylphenol** (4-VP), a versatile aromatic compound with significant applications in polymer chemistry, flavor science, and increasingly, in biomedical research. This document details its fundamental properties, experimental protocols for its synthesis and analysis, and its interactions with key biological signaling pathways.

## Core Properties and Characteristics

**4-Vinylphenol**, systematically named 4-ethenylphenol, is an organic compound that presents as a white to pale yellow solid.<sup>[1]</sup> It is recognized for its characteristic phenolic and medicinal odor.<sup>[2]</sup> Its bifunctional nature, possessing both a reactive vinyl group and a phenolic hydroxyl group, makes it a valuable monomer for polymerization and a precursor in various chemical syntheses.

The fundamental physical and chemical properties of **4-vinylphenol** are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

Property	Value	Reference(s)
IUPAC Name	4-Ethenylphenol	[3]
Synonyms	p-Vinylphenol, 4-Hydroxystyrene, p-Hydroxystyrene	[3]
CAS Number	2628-17-3	[3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O	[3]
Molecular Weight	120.15 g/mol	[3]
Appearance	White to pale yellow solid	[1]
Melting Point	73 °C	[2]
Boiling Point	228.85 °C (estimate)	[2]
Density	1.04 g/cm <sup>3</sup>	[2]
Solubility	Slightly miscible in water; Soluble in ethanol, acetone, DMSO	[2]
pKa	9.95 ± 0.26 (Predicted)	[2]
LogP	2.3 at 25°C	[2]
Stability	Light sensitive; susceptible to polymerization	[2]

The structural elucidation of **4-vinylphenol** is supported by various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented below.

Table 1.2.1: <sup>1</sup>H NMR Spectroscopic Data for **4-Vinylphenol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.3 (approx.)	Singlet	1H	-OH
7.2 - 7.4	Multiplet	2H	Aromatic CH (H-2, H-6)
6.7 - 6.9	Multiplet	2H	Aromatic CH (H-3, H-5)
6.6 - 6.7	Multiplet	1H	Vinylic CH
5.5 - 5.6	Multiplet	1H	Vinylic CH <sub>2</sub> (trans)
5.0 - 5.1	Multiplet	1H	Vinylic CH <sub>2</sub> (cis)

Note: Chemical shifts can vary depending on the solvent used.

Table 1.2.2: <sup>13</sup>C NMR Spectroscopic Data for **4-Vinylphenol**

Chemical Shift (ppm)	Assignment
155 - 156	C-OH (C-4)
136 - 137	Vinylic CH
130 - 131	Aromatic C (C-1)
127 - 128	Aromatic CH (C-2, C-6)
115 - 116	Aromatic CH (C-3, C-5)
110 - 111	Vinylic CH <sub>2</sub>

Note: Chemical shifts can vary depending on the solvent used.[\[4\]](#)

Table 1.2.3: IR Spectroscopic Data for **4-Vinylphenol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	=C-H stretch (aromatic/vinylic)
1630 - 1600	Medium	C=C stretch (aromatic/vinylic)
1510 - 1475	Strong	C=C stretch (aromatic ring)
995 and 922	Strong	=C-H bend (vinylic out-of-plane)

Note: Peak positions and intensities can be influenced by the sampling method.[\[5\]](#)

Table 1.2.4: Mass Spectrometry Data for **4-Vinylphenol**

m/z Ratio	Relative Intensity (%)	Proposed Fragment Ion
120	100	[M] <sup>+</sup> (Molecular ion)
119	~95	[M-H] <sup>+</sup>
91	~40	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
65	~20	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

Note: Fragmentation patterns can vary with ionization energy and instrumentation.[\[3\]](#)

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **4-vinylphenol** are crucial for reproducible research.

Two common methods for the synthesis of **4-vinylphenol** are the dehydrogenation of 4-ethylphenol and the decarboxylation of p-hydroxycinnamic acid.

### Protocol 2.1.1: Synthesis via Dehydrogenation of 4-Ethylphenol

This industrial method involves the gas-phase dehydrogenation of 4-ethylphenol over a metal oxide catalyst.

- **Catalyst Bed Preparation:** Pack a quartz tube reactor with an iron oxide-based catalyst.
- **Reactant Preparation:** Prepare a feed stream consisting of 4-ethylphenol, steam, and an aromatic hydrocarbon diluent.
- **Reaction Conditions:** Heat the reactor to a temperature of 550-600 °C. Pass the reactant stream through the catalyst bed at a pressure of 0.1 MPa.[6]
- **Product Collection:** Condense the reactor effluent.
- **Extraction:** Extract the condensed liquid with an aqueous alkali solution at 30 °C to separate the more acidic **4-vinylphenol** from the unreacted 4-ethylphenol.[6]
- **Purification:** The resulting alkaline solution containing the **4-vinylphenolate** is then neutralized to precipitate **4-vinylphenol**, which can be further purified by recrystallization or sublimation.

#### Protocol 2.1.2: Synthesis via Decarboxylation of p-Hydroxycinnamic Acid

This laboratory-scale synthesis offers a convenient route from a readily available starting material.

- **Reaction Setup:** In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-hydroxycinnamic acid (e.g., 9.85 g, 60 mmol).
- **Solvent and Inhibitor:** Add N,N-dimethylformamide (DMF, 20 mL) as the solvent and a polymerization inhibitor such as p-methoxyphenol (e.g., 0.12 g, 1 mmol).[6]
- **Heating:** Immerse the flask in an oil bath preheated to 150 °C and stir the mixture.[6]
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically around 4 hours).[6]

- Work-up: After completion, cool the reaction mixture and dilute it with toluene (50 g). Wash the organic layer with water (2 x 25 g).
- Isolation: Separate the organic layer and remove the solvent under reduced pressure to yield crude **4-vinylphenol** as a solid.<sup>[6]</sup>

Crude **4-vinylphenol** can be purified by recrystallization to obtain a product of high purity.

- Solvent Selection: Choose a suitable solvent system. A common choice is a mixture of a solvent in which **4-vinylphenol** is soluble (e.g., dichloromethane) and a non-solvent in which it is insoluble (e.g., hexane).
- Dissolution: Dissolve the crude **4-vinylphenol** in a minimal amount of the hot solvent (e.g., dichloromethane).
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
- Crystallization: Slowly add the non-solvent (e.g., hexane) to the hot solution until turbidity persists. Then, add a few drops of the hot solvent to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.<sup>[7][8]</sup>
- Washing: Wash the collected crystals with a small amount of the cold non-solvent (hexane) to remove any adhering impurities.<sup>[7]</sup>
- Drying: Dry the purified crystals under vacuum.

GC-MS is a powerful technique for the identification and quantification of **4-vinylphenol** in various matrices, such as biological samples or wine.

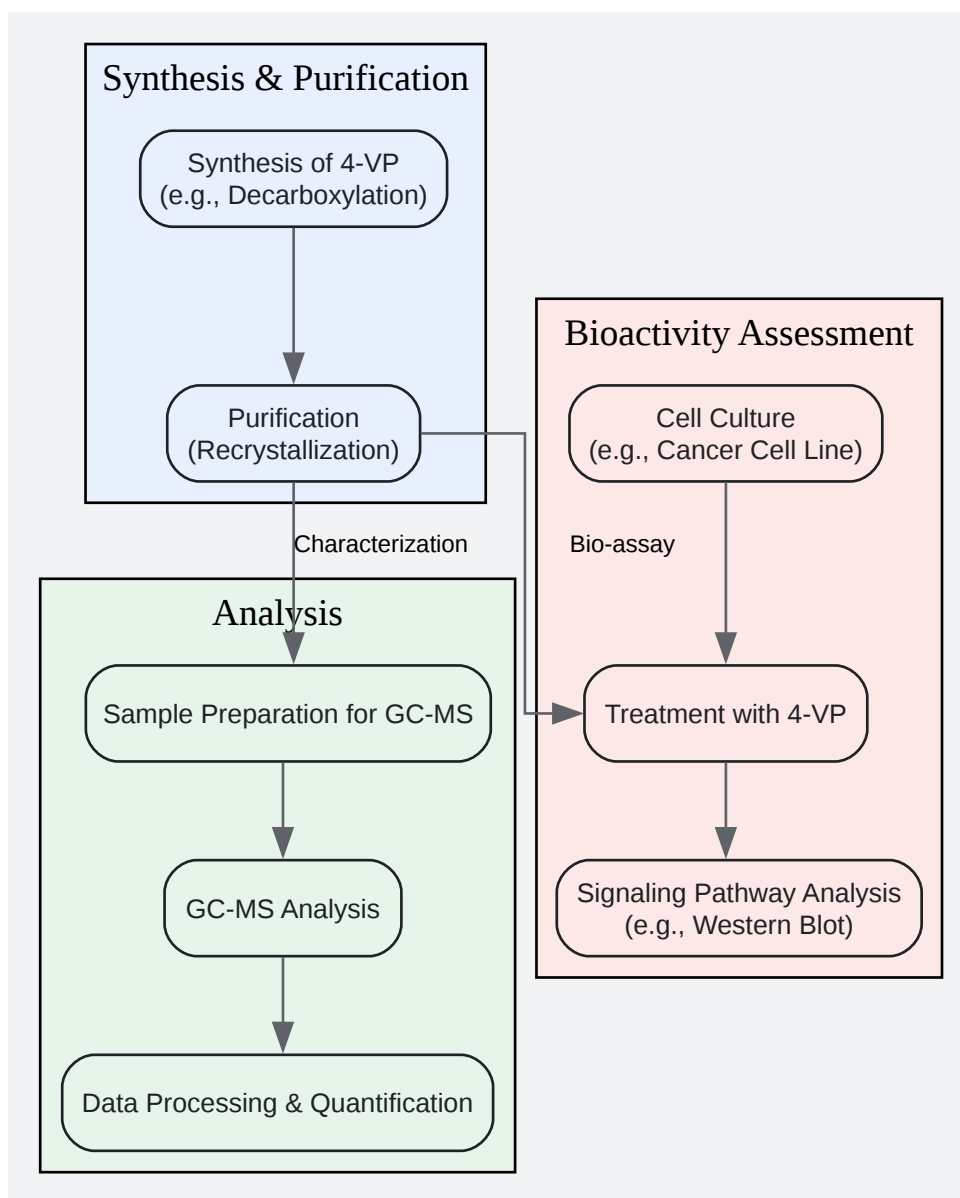
- Sample Preparation (e.g., from a liquid matrix):
  - To 10 mL of the sample in a 20 mL vial, add an internal standard (e.g., 4-tert-butylphenol-d13 solution).
  - Add approximately 2 g of NaCl to facilitate the extraction into the headspace.

- Extraction: Employ headspace solid-phase microextraction (SPME) for the extraction of volatile phenols.
- GC-MS Conditions:
  - GC Column: Use a suitable capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25  $\mu$ m film thickness).
  - Injector: Operate in splitless mode at a temperature of approximately 250 °C.
  - Oven Program: A typical temperature program starts at around 40-60 °C, holds for a few minutes, then ramps up to 220-250 °C.
  - Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
  - MS Detector: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode can be used, monitoring the characteristic ions of **4-vinylphenol** (m/z 120, 119, 91).

## Biological Signaling Pathways

Recent research has highlighted the potential of **4-vinylphenol** as a bioactive molecule, particularly in the context of cancer research. It has been shown to exert anti-cancer effects by modulating several key signaling pathways.

**4-Vinylphenol** has been demonstrated to inhibit metastasis and cancer stemness in breast cancer stem-like cells. Its anti-cancer activities are thought to be mediated through the inhibition of the  $\beta$ -catenin, Epidermal Growth Factor Receptor (EGFR), and PI3K/Akt signaling pathways.



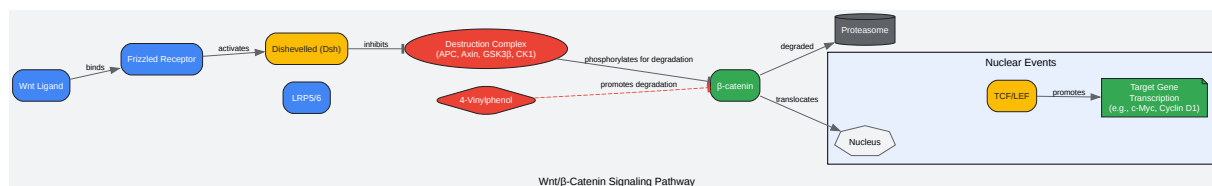
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A representative experimental workflow for the synthesis, analysis, and bioactivity assessment of **4-vinylphenol**.

The Wnt/ $\beta$ -catenin pathway is crucial for cell proliferation and differentiation. Its dysregulation is a hallmark of many cancers. In the absence of a Wnt signal,  $\beta$ -catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3 $\beta$ , and CK1), leading to its ubiquitination and proteasomal degradation. Wnt signaling inhibits this complex, allowing  $\beta$ -catenin to accumulate, translocate to the nucleus, and activate target gene transcription. **4-Vinylphenol** is



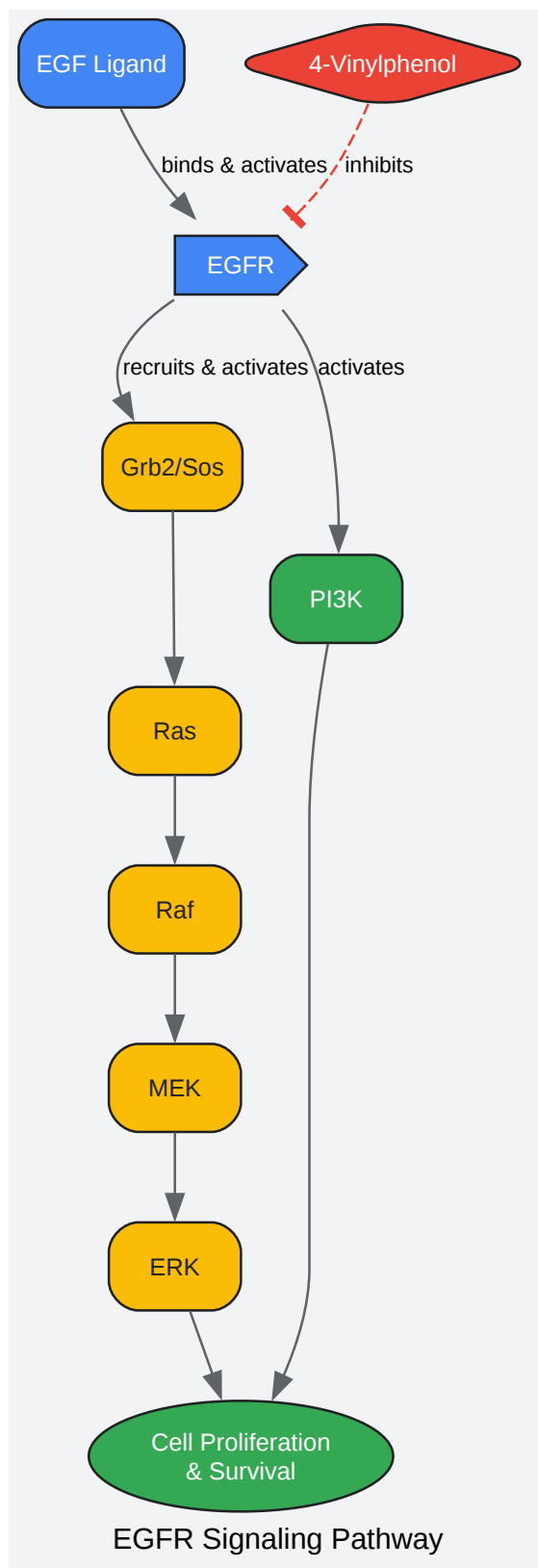
proposed to interfere with this pathway, leading to a reduction in  $\beta$ -catenin-mediated transcription.



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### Inhibition of the Wnt/ $\beta$ -catenin pathway by **4-Vinylphenol**.

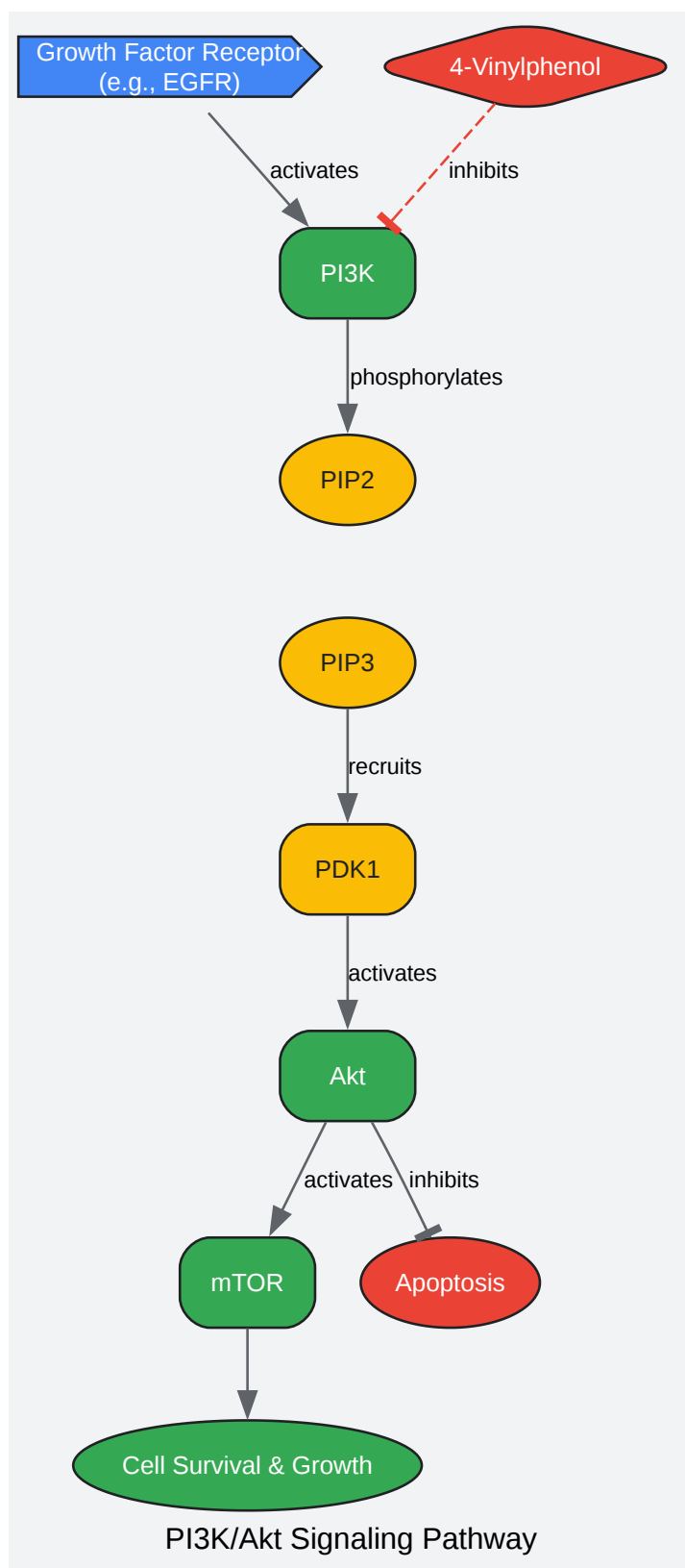
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation. Ligand binding to EGFR leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. Aberrant EGFR signaling is a common driver of tumorigenesis. **4-Vinylphenol** has been shown to inhibit EGFR signaling, thereby suppressing cancer cell proliferation.



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Inhibition of the EGFR signaling pathway by **4-Vinylphenol**.

The PI3K/Akt pathway is a central signaling node that regulates cell survival, growth, and metabolism. It is activated by various growth factor receptors, including EGFR. Activated PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. **4-Vinylphenol**'s interference with this pathway contributes to its pro-apoptotic effects in cancer cells.



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Inhibition of the PI3K/Akt signaling pathway by **4-Vinylphenol**.

## Conclusion

**4-Vinylphenol** is a compound of significant interest due to its versatile chemical reactivity and emerging biological activities. This guide has provided a detailed overview of its fundamental properties, offering a valuable resource for researchers in chemistry and the life sciences. The outlined experimental protocols for synthesis, purification, and analysis serve as a practical foundation for further investigation. Furthermore, the elucidation of its inhibitory effects on key cancer-related signaling pathways, such as Wnt/ $\beta$ -catenin, EGFR, and PI3K/Akt, opens promising avenues for its exploration in drug development and cancer therapy. A thorough understanding of these core characteristics is essential for harnessing the full potential of **4-vinylphenol** in both material and biomedical applications.

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